molecular formula C11H8BrNO3 B1376456 4-Bromo-6-methoxyquinoline-3-carboxylic acid CAS No. 872714-51-7

4-Bromo-6-methoxyquinoline-3-carboxylic acid

Cat. No.: B1376456
CAS No.: 872714-51-7
M. Wt: 282.09 g/mol
InChI Key: QUILZJCQPOYYTK-UHFFFAOYSA-N
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Description

4-Bromo-6-methoxyquinoline-3-carboxylic acid is an organic compound with the molecular formula C11H8BrNO3 and a molecular weight of 282.09 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-methoxyquinoline-3-carboxylic acid typically involves the bromination of 6-methoxyquinoline-3-carboxylic acid. One common method includes the use of bromine in acetic acid as the brominating agent. The reaction is carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors could be employed to enhance reaction efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-methoxyquinoline-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The quinoline ring can be subjected to oxidation or reduction under appropriate conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions typically involve the use of a base such as triethylamine in an organic solvent like dichloromethane.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include 4-amino-6-methoxyquinoline-3-carboxylic acid or 4-thio-6-methoxyquinoline-3-carboxylic acid.

    Oxidation Products: Oxidation can lead to the formation of quinoline N-oxides.

    Reduction Products: Reduction can yield partially or fully hydrogenated quinoline derivatives.

Scientific Research Applications

4-Bromo-6-methoxyquinoline-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives, which are valuable in various chemical reactions and processes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Derivatives of quinoline, including those synthesized from this compound, are explored for their therapeutic potential in treating diseases such as malaria and cancer.

    Industry: It can be used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Bromo-6-methoxyquinoline-3-carboxylic acid largely depends on its specific application and the target it interacts with. In biological systems, it may act by inhibiting enzymes or interfering with DNA replication. The bromine atom and the methoxy group on the quinoline ring can influence its binding affinity and specificity to molecular targets, thereby modulating its biological activity .

Comparison with Similar Compounds

  • 4-Hydroxy-6-methoxyquinoline
  • 4-Chloro-6-methylquinoline
  • 4-Bromo-6-fluoroquinoline
  • Ethyl 4-chloro-6-methylquinoline-3-carboxylate

Comparison: 4-Bromo-6-methoxyquinoline-3-carboxylic acid is unique due to the presence of both a bromine atom and a methoxy group on the quinoline ring. This combination can significantly influence its reactivity and biological activity compared to other similar compounds. For instance, the bromine atom can participate in halogen bonding, which can enhance its interaction with biological targets, while the methoxy group can affect its solubility and electronic properties .

Properties

IUPAC Name

4-bromo-6-methoxyquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-16-6-2-3-9-7(4-6)10(12)8(5-13-9)11(14)15/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUILZJCQPOYYTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=CN=C2C=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00738376
Record name 4-Bromo-6-methoxyquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00738376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872714-51-7
Record name 4-Bromo-6-methoxyquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00738376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Bromo-6-methoxy-quinoline-3-carboxylic acid ethyl ester (41 g, 0.132 mole), partially dissolved in THF (600 mL), was treated dropwise with aqueous 2 M sodium hydroxide (198.4 mL, 0.396 mole). After 24 hr, the reaction was complete by TLC (2% MeOH/CH2Cl2). The mixture was neutralized with 5 M HCl then the THF was removed in vacuo. The residue was dissolved in water and acidified with 5 M HCl. The solid product was collected under suction, washed well with water, and dried in vacuo to give the title compound (34 g, 91%) as a white solid: MS (ES) m/e 282/284 (M+H)+.
Quantity
41 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
198.4 mL
Type
reactant
Reaction Step Two
Name
MeOH CH2Cl2
Quantity
0 (± 1) mol
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reactant
Reaction Step Three
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
91%

Synthesis routes and methods II

Procedure details

To a solution of the ethyl 4-bromo-6-(methyloxy)-3-quinolinecarboxylate (12 g, 38.7 mmol) in THF (120 mL) was added 2N NaOH (45 mL, 90 mmol) dropwise over 15 min. The reaction solution was stirred for 24 h and then neutralized with 2N HCl (pH 6). The THF was removed in vacuo and the resulting aqueous solution was acidified to pH 2. The product was collected by filtration and washed with water and fully dried under vacuum (48 h). Isolated 10.8 g (100%).
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Bromo-6-methoxyquinoline-3-carboxylic acid
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Reactant of Route 6
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